molecular formula C7H8ClF3N2 B13114285 N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride

N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride

Cat. No.: B13114285
M. Wt: 212.60 g/mol
InChI Key: OWHOGPJLMPIEMJ-UHFFFAOYSA-N
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Description

N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

N-methyl-4-(trifluoromethyl)pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c1-11-6-4-12-3-2-5(6)7(8,9)10;/h2-4,11H,1H3;1H

InChI Key

OWHOGPJLMPIEMJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a pyridine derivative under specific conditions . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated pyridines and related derivatives, such as 3-(trifluoromethyl)pyridine and its analogs .

Uniqueness

N-Methyl-4-(trifluoromethyl)pyridin-3-amine xhydrochloride is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .

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